2-Bromo-5-methyloxazole-4-carboxylic acid
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Overview
Description
2-Bromo-5-methyloxazole-4-carboxylic acid is an organic compound with the molecular formula C5H4BrNO3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyloxazole-4-carboxylic acid typically involves the bromination of 5-methyloxazole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-methyloxazole-4-carboxylic acid derivatives .
Scientific Research Applications
2-Bromo-5-methyloxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylthiazole-4-carboxylic acid
- 2-Chloro-5-methyloxazole-4-carboxylic acid
- 2-Iodo-5-methyloxazole-4-carboxylic acid
Uniqueness
2-Bromo-5-methyloxazole-4-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. This uniqueness makes it valuable in specific synthetic applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVWHRBODPTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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